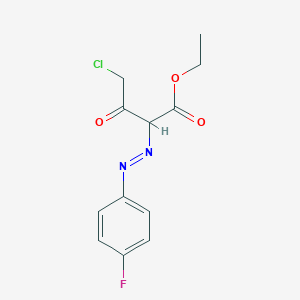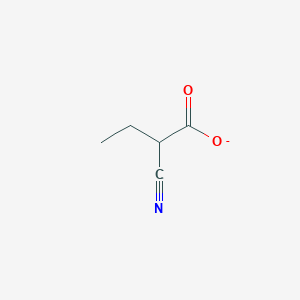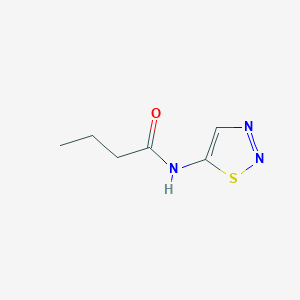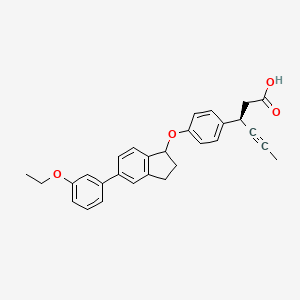
3-Formylcinnamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formylcinnamic acid is an organic compound characterized by the presence of a formyl group (-CHO) attached to the third carbon of the cinnamic acid backbone. This compound is a derivative of cinnamic acid, which is widely known for its applications in various fields such as pharmaceuticals, cosmetics, and food industries. The structural formula of this compound is C10H8O3, and it is known for its crystalline nature and aromatic properties.
准备方法
Synthetic Routes and Reaction Conditions: 3-Formylcinnamic acid can be synthesized through several methods, including:
Aldol Condensation: This method involves the reaction of benzaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate, which undergoes decarboxylation to yield this compound.
Perkin Reaction: This classical method involves the condensation of benzaldehyde with acetic anhydride in the presence of sodium acetate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions, where the reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions: 3-Formylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: 3-Carboxy-cinnamic acid.
Reduction: 3-Hydroxymethyl-cinnamic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-Formylcinnamic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are studied for their potential as intermediates in organic synthesis.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of fragrances, flavors, and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 3-Formylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
相似化合物的比较
3-Formylcinnamic acid can be compared with other cinnamic acid derivatives such as:
Cinnamic Acid: The parent compound, which lacks the formyl group and has different chemical reactivity and applications.
4-Hydroxycinnamic Acid: Known for its potent antioxidant properties and applications in the food and pharmaceutical industries.
3-Methoxycinnamic Acid: Exhibits different biological activities and is used in various medicinal and industrial applications.
The uniqueness of this compound lies in its formyl group, which imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H8O3 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC 名称 |
3-(3-formylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-7H,(H,12,13) |
InChI 键 |
PQXAPANLBKXEKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1'-Benzyl-2-bromo-2',3',5',6'-tetrahydro-1'H-[3,4']bipyridinyl-4'-ol](/img/structure/B8321555.png)

![[(5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbonyl)amino]acetic acid](/img/structure/B8321576.png)




![N-[Dichlorophosphinyl]-4-methoxybenzamide](/img/structure/B8321604.png)




